molecular formula C8H6N4O3S B14318201 (7-Nitro-1,2-benzothiazol-3-yl)urea CAS No. 105734-72-3

(7-Nitro-1,2-benzothiazol-3-yl)urea

Cat. No.: B14318201
CAS No.: 105734-72-3
M. Wt: 238.23 g/mol
InChI Key: LRGQQFZHFNYMLA-UHFFFAOYSA-N
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Description

(7-Nitro-1,2-benzothiazol-3-yl)urea is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The nitro group at the 7th position and the urea moiety at the 3rd position of the benzothiazole ring confer unique chemical and biological properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-1,2-benzothiazol-3-yl)urea typically involves the nitration of 1,2-benzothiazole followed by the introduction of the urea group. One common method includes:

    Nitration: The nitration of 1,2-benzothiazole is achieved using a mixture of concentrated nitric acid and sulfuric acid

    Urea Introduction: The nitrated benzothiazole is then reacted with an isocyanate or urea derivative under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: (7-Nitro-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the urea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products:

Scientific Research Applications

(7-Nitro-1,2-benzothiazol-3-yl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Nitro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

    5-Nitro-1,2-benzothiazol-3-amine: Another nitro-substituted benzothiazole with similar biological activities.

    N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: A derivative with modifications on the urea group.

Uniqueness:

    (7-Nitro-1,2-benzothiazol-3-yl)urea: stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. .

Properties

CAS No.

105734-72-3

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

(7-nitro-1,2-benzothiazol-3-yl)urea

InChI

InChI=1S/C8H6N4O3S/c9-8(13)10-7-4-2-1-3-5(12(14)15)6(4)16-11-7/h1-3H,(H3,9,10,11,13)

InChI Key

LRGQQFZHFNYMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2NC(=O)N

Origin of Product

United States

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